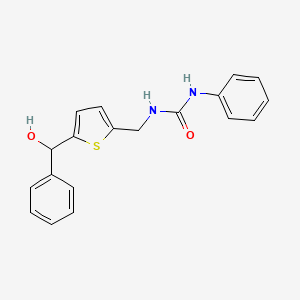

1-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-phenylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

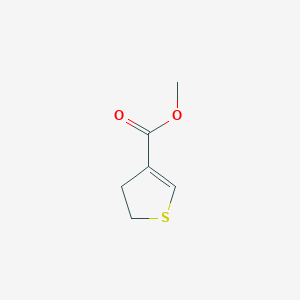

Thiophene derivatives can be synthesized using various methods. One common method is the Gewald synthesis, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

Thiophene nucleus containing compounds show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Chemical and Spectroscopic Properties

1-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-phenylurea, as part of the 3-hydroxythiophene system, exhibits unique chemical and spectroscopic properties. Studies have shown that 3-hydroxythiophenes, which share a similar structural framework, can spontaneously dimerise and exist in solvent-dependent equilibriums with their tautomers. These compounds demonstrate regioselective O-alkylation and O-acylation and can undergo equilibrium conjugate addition with nucleophiles. This chemical behavior is significant in synthesizing various compounds, including those with potential biological applications (Hunter & Mcnab, 2010).

Radiochemical Synthesis for Alzheimer's Disease Detection

In the field of medical imaging and diagnostics, compounds structurally related to this compound have been utilized. For instance, [11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor, has been synthesized for potential detection of Alzheimer's disease prior to amyloid β aggregation. This highlights the application of such compounds in developing diagnostic tools for neurodegenerative diseases (Brooks et al., 2015).

Fluorescence Sensing Applications

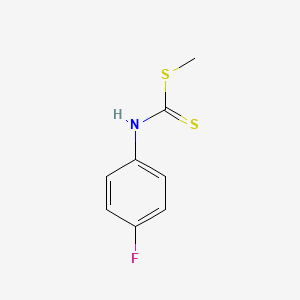

Thiourea derivatives, which share a structural resemblance to this compound, have been used as fluorescence sensors. For example, a synthesized sensor showed significant fluorescence intensity increase in the presence of specific metal ions. Such compounds can be applied in analytical chemistry for the detection and quantification of metal ions, offering a pathway for environmental monitoring and biomedical applications (Wang et al., 2016).

Structural Studies in Solid-State Chemistry

Research on N-phenyl thioureas with ortho hydroxyl substituents, closely related to this compound, has provided valuable insights into their structural and hydrogen bonding properties in solid-state chemistry. These studies contribute to a better understanding of molecular interactions and conformations, which is crucial in the development of new materials and pharmaceuticals (Wawer et al., 2000).

Development of Pharmaceutical Agents

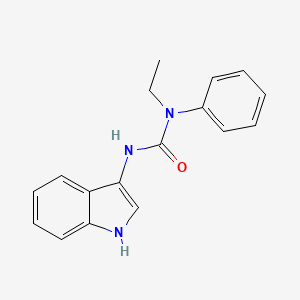

Compounds similar to this compound have been explored in the development of pharmaceutical agents. For example, the study of N-hydroxyurea derivatives in creating 5-lipoxygenase inhibitors for asthma treatment exemplifies the pharmaceutical applications of such compounds. These studies contribute to the discovery and development of new therapeutic agents (Damon et al., 2004).

作用機序

Target of Action

Thiophene-based compounds are known to have a variety of biological effects . .

Mode of Action

The mode of action of thiophene-based compounds can vary widely depending on their specific structure and the biological targets they interact with . Without specific information on this compound, it’s difficult to provide a detailed explanation of its mode of action.

Biochemical Pathways

Thiophene derivatives have been shown to interact with a variety of biochemical pathways, often resulting in therapeutic effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Result of Action

The results of the action of thiophene-based compounds can include a variety of cellular and molecular effects, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of thiophene-based compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .

将来の方向性

特性

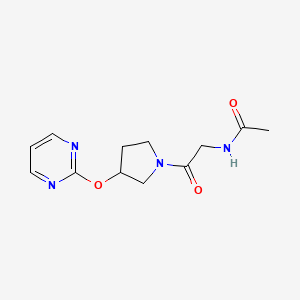

IUPAC Name |

1-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c22-18(14-7-3-1-4-8-14)17-12-11-16(24-17)13-20-19(23)21-15-9-5-2-6-10-15/h1-12,18,22H,13H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIMIDICWXCKAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)NC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide](/img/no-structure.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2956943.png)

![2-Chloro-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]acetamide](/img/structure/B2956948.png)

![N-(4-chlorophenyl)-2-(3-oxo-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2956949.png)

![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2956950.png)

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2956954.png)